
(E)-methyl 2-((2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)amino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(E)-methyl 2-((2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)amino)benzoate” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate gave 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide . This compound was then used to synthesize different heterocyclic derivatives comprising thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings .作用機序
Target of Action
It’s known that the compound has shown high inhibitory effects when screened in vitro for their antiproliferative activity . This suggests that the compound may target proteins or enzymes involved in cell proliferation.
Result of Action
The compound has been shown to have high inhibitory effects on cell proliferation in vitro . This suggests that the compound’s action results in the inhibition of cell growth and division, potentially leading to cell death.
実験室実験の利点と制限
One of the major advantages of (E)-methyl 2-((2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)amino)benzoate is its potential use as a fluorescent probe for the detection of metal ions. The compound is highly selective for copper ions, making it a promising tool for the detection of copper ions in biological samples.
One of the limitations of this compound is its low solubility in water. This can make it difficult to use in certain experiments, particularly those involving aqueous solutions.
将来の方向性
There are a number of future directions for research on (E)-methyl 2-((2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)amino)benzoate. One area of research is in the development of new drugs for the treatment of cancer. This compound has shown promise as an anticancer agent, and further research is needed to determine its potential as a therapeutic agent.
Another area of research is in the development of new fluorescent probes for the detection of metal ions. This compound has shown promise as a selective probe for copper ions, and further research is needed to determine its potential for the detection of other metal ions.
In conclusion, this compound is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research. The compound has been shown to have anticancer and anti-inflammatory properties, and has potential as a fluorescent probe for the detection of metal ions. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
合成法
The synthesis of (E)-methyl 2-((2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)amino)benzoate involves the reaction of 2-aminothiophene-3-carbonitrile with 2-bromo-1-(4-methoxyphenyl)ethanone in the presence of potassium carbonate and copper powder. The resulting product is then reacted with methyl 2-bromo-3-oxobenzoate in the presence of potassium carbonate and copper powder to yield this compound. The overall yield of this compound is approximately 25%.
科学的研究の応用
(E)-methyl 2-((2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)amino)benzoate has been studied extensively for its potential applications in various fields of research. One of the major areas of research is in the development of new drugs for the treatment of cancer. This compound has been shown to have anticancer properties and has been studied for its potential use in the treatment of breast cancer, lung cancer, and colon cancer.
This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions. The compound has been shown to selectively bind to copper ions, making it a promising tool for the detection of copper ions in biological samples.
特性
IUPAC Name |
methyl 2-[[(E)-2-cyano-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)ethenyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S2/c1-23-18(22)13-5-2-3-6-14(13)20-10-12(9-19)17-21-15(11-25-17)16-7-4-8-24-16/h2-8,10-11,20H,1H3/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUISRIPFAULOD-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1N/C=C(\C#N)/C2=NC(=CS2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



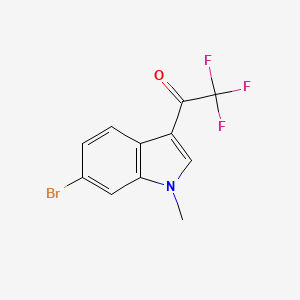
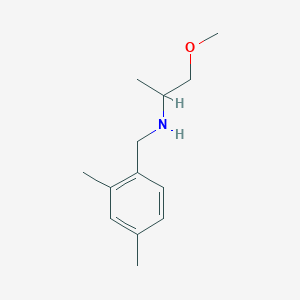
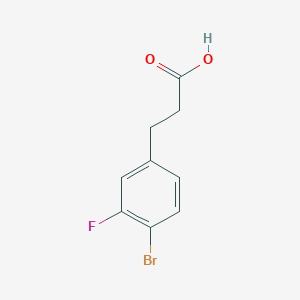
![(2-Ethylbenzo[d]thiazol-6-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2820544.png)
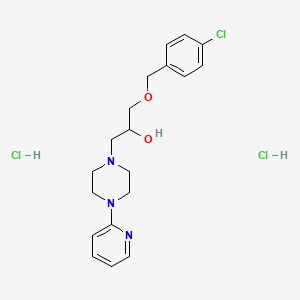
![2-[(5-Bromopyrimidin-2-yl)amino]-1-(4-methylsulfanylphenyl)ethanol](/img/structure/B2820546.png)
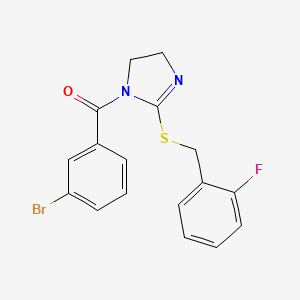

![N-(2,5-dimethoxyphenyl)-2-{[7-(3,4-dimethylphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}butanamide](/img/structure/B2820554.png)
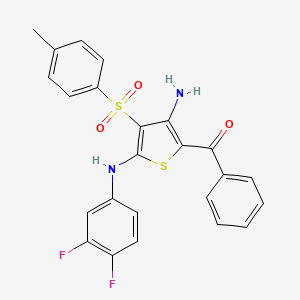
![Cyclopropyl[5-(trifluoromethyl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B2820558.png)
![2-[(3-Ethoxypropanoyl)amino]benzoic acid](/img/structure/B2820559.png)